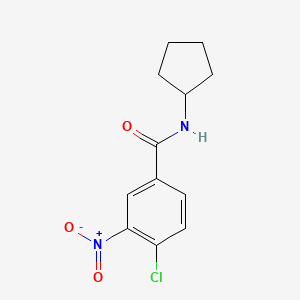

4-chloro-N-cyclopentyl-3-nitrobenzamide

Description

Significance of Nitroaromatic and Benzamide (B126) Scaffolds in Advanced Chemical Research

In the landscape of advanced chemical research, nitroaromatic and benzamide scaffolds represent foundational structural units for the synthesis of a wide array of functional molecules. Their individual and combined properties make them invaluable in fields ranging from pharmaceuticals to materials science.

The nitroaromatic scaffold is characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring toward electrophilic substitution while facilitating nucleophilic aromatic substitution, opening up diverse synthetic pathways. wikipedia.org Nitroaromatic compounds are crucial industrial chemicals and serve as key intermediates in the production of various products, including dyes, polymers, and pesticides. nih.govresearchgate.net A primary application in organic synthesis is their reduction to the corresponding anilines (aromatic amines), which are themselves versatile building blocks for more complex molecules. researchgate.net

The benzamide scaffold , which consists of a benzene (B151609) ring linked to an amide functional group (–C(=O)N–), is recognized as a "privileged scaffold" in medicinal chemistry. walshmedicalmedia.comwalshmedicalmedia.com This designation stems from its frequent appearance in the structure of numerous biologically active compounds and approved drugs. walshmedicalmedia.comnih.gov Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comresearchgate.net The structural features of the benzamide group, such as its ability to participate in hydrogen bonding and the rigid framework of the benzene ring, allow for effective interaction with biological macromolecules like enzymes and receptors. nih.gov

Contextualization of 4-chloro-N-cyclopentyl-3-nitrobenzamide within Substituted Benzamide Literature

This compound is a member of the extensive class of substituted benzamides. Its chemical identity and reactivity are defined by the specific arrangement of its functional groups: a chloro atom at the 4-position, a nitro group at the 3-position, and a cyclopentyl group attached to the amide nitrogen.

Within the scientific literature, this compound is primarily understood as a synthetic intermediate. The substituents on the aromatic ring provide distinct sites for chemical modification.

The nitro group at the 3-position is a key feature. Studies on related nitrobenzamides have shown that the presence and position of the nitro group are critical for biological activity. mdpi.com Furthermore, it can be chemically reduced to an amino group, which can then be used for further derivatization.

The chloro group at the 4-position acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups to this position.

The N-cyclopentyl group influences the compound's lipophilicity (its ability to dissolve in fats and lipids). In studies of similar N-alkyl nitrobenzamides, lipophilicity has been identified as an important parameter that modulates biological activity. mdpi.com

The specific combination of these features makes this compound a useful building block for creating libraries of more complex molecules for screening in drug discovery and other areas of chemical research.

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 339059-83-5 biosynth.com |

| Molecular Formula | C₁₂H₁₃ClN₂O₃ |

| Molecular Weight | 268.70 g/mol |

| Core Structure | Benzamide |

| Substituents | 4-chloro, 3-nitro, N-cyclopentyl |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclopentyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-10-6-5-8(7-11(10)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZDMSAFALTDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro N Cyclopentyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 4-chloro-N-cyclopentyl-3-nitrobenzamide, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the aliphatic protons of the N-cyclopentyl group.

The aromatic region typically displays a characteristic splitting pattern. The proton ortho to the carbonyl group and meta to the nitro group would appear as a doublet, while the proton ortho to the nitro group would be a distinct doublet, and the proton ortho to the chlorine atom would present as a doublet of doublets, reflecting coupling to its neighbors. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the nitro, chloro, and amide functionalities.

The N-cyclopentyl group protons would produce signals in the aliphatic region of the spectrum. The methine proton (CH) attached directly to the amide nitrogen is expected to appear as a multiplet at a downfield position compared to the other cyclopentyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene (B1212753) (CH₂) protons of the cyclopentyl ring would likely appear as complex, overlapping multiplets in the upfield region.

Table 1: Hypothetical ¹H NMR Data for this compound This data is representative and based on chemical shift predictions for the specific compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.50 | d | 2.1 | 1H | Ar-H (ortho to -NO₂) |

| 8.15 | dd | 8.5, 2.1 | 1H | Ar-H (ortho to -Cl) |

| 7.70 | d | 8.5 | 1H | Ar-H (ortho to -C(O)NH) |

| 6.50 | d | 7.5 | 1H | NH |

| 4.30 | p | 7.0 | 1H | N-CH (cyclopentyl) |

| 2.00 - 1.50 | m | - | 8H | CH₂ (cyclopentyl) |

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the amide group is typically observed at the most downfield position (around 165 ppm). The aromatic carbons show signals in the range of 120-150 ppm, with their specific shifts determined by the attached substituents. The carbon bearing the nitro group and the carbon bearing the chlorine atom would be significantly deshielded. The carbons of the cyclopentyl ring would appear in the aliphatic region (typically 20-60 ppm), with the N-substituted methine carbon appearing more downfield than the methylene carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound This data is representative and based on chemical shift predictions for the specific compound.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 164.5 | C=O (amide) |

| 148.0 | Ar-C (C-NO₂) |

| 135.0 | Ar-C (C-Cl) |

| 133.5 | Ar-C (C-C=O) |

| 131.0 | Ar-CH |

| 127.0 | Ar-CH |

| 125.0 | Ar-CH |

| 52.0 | N-CH (cyclopentyl) |

| 33.0 | CH₂ (cyclopentyl) |

| 24.0 | CH₂ (cyclopentyl) |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity within the cyclopentyl ring and identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the cyclopentyl group and the benzamide (B126) moiety via the N-H proton and for confirming the relative positions of substituents on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₂H₁₃ClN₂O₃). The measured exact mass would be compared to the calculated theoretical mass to validate the compound's identity.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₂O₃ |

| Calculated Exact Mass [M+H]⁺ | 269.0687 |

| Observed Exact Mass [M+H]⁺ | (Hypothetical: e.g., 269.0685) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to analyze the purity of the synthesized compound and to study its behavior under chromatographic conditions. The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight and fragmentation data for the eluting compound. In a typical analysis, a solution of this compound would be injected into the LC-MS system, and a mass spectrum would be recorded as the compound elutes from the column, confirming its identity and purity in a single run. The fragmentation pattern observed in the mass spectrum can further corroborate the structure, with characteristic losses of the cyclopentyl group or the nitro group being expected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of this compound, the mass spectrometer bombards the molecule with electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could occur via two primary pathways:

Pathway A: Cleavage of the N-cyclopentyl bond, leading to the formation of a 4-chloro-3-nitrobenzamide (B92726) cation and a cyclopentyl radical.

Pathway B: Cleavage of the amide C-N bond, resulting in a 4-chloro-3-nitrobenzoyl cation and a cyclopentylaminium radical cation.

Further fragmentation of these primary ions would lead to smaller, characteristic ions.

Table 1: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

| 284/286 | [C₁₂H₁₃ClN₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 200/202 | [C₇H₅ClN₂O₃]⁺ | Loss of cyclopentyl group |

| 184/186 | [C₇H₄ClNO]⁺ | Loss of NO₂ from the molecular ion |

| 155/157 | [C₇H₄ClO]⁺ | Loss of NO₂ and NH from the molecular ion |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The FT-IR spectrum of a related series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed characteristic stretching frequencies for the N-H and carbonyl (C=O) groups of the amide bond in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov The asymmetric and symmetric stretching of the nitro (NO₂) group were observed around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Based on these and other established correlations, the expected vibrational frequencies for this compound are summarized below.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1370 |

| C-N (Amide) | Stretching | 1200 - 1300 |

| C-Cl (Aryl) | Stretching | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. In aromatic compounds like this compound, the primary electronic transitions are π→π* and n→π. The π→π transitions, which are typically of high intensity, arise from the excitation of electrons in the aromatic ring's π-system. The n→π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals.

For the related compound N-(3-chlorophenethyl)-4-nitrobenzamide, UV absorption maxima (λmax) were observed in methanol (B129727) at 239 nm and 290 nm. mdpi.com These are attributed to the electronic transitions within the substituted benzene rings. It is expected that this compound would exhibit a similar UV-Vis absorption profile.

Table 3: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~240-260 | High | π→π | Substituted Benzene Ring |

| ~280-320 | Moderate | π→π / n→π* | Nitro and Carbonyl Groups |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not available in the searched literature, extensive crystallographic data exists for the closely related compound, 4-chloro-3-nitrobenzamide. nih.govresearchgate.net This data provides a strong basis for understanding the molecular conformation, bond parameters, and intermolecular interactions that would be present in the title compound.

In the crystal structure of 4-chloro-3-nitrobenzamide, the benzene ring is planar. nih.govresearchgate.net The chlorine atom, the nitrogen atom of the nitro group, and the carbon atom of the amide group are slightly displaced from the plane of the benzene ring. nih.govresearchgate.net The bond lengths and angles are within the normal ranges for such compounds. nih.govresearchgate.net A similar conformation is expected for this compound, with the cyclopentyl group adopting a stable conformation, likely a chair or envelope form.

Table 4: Selected Bond Lengths and Angles from the Crystal Structure of 4-chloro-3-nitrobenzamide

| Bond/Angle | Value (Å or °) |

| C-Cl | ~1.74 Å |

| C-NO₂ | ~1.47 Å |

| C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å |

| C-C-C (ring) | ~120° |

| O-N-O | ~124° |

Data is for the related compound 4-chloro-3-nitrobenzamide and serves as a reference. nih.govresearchgate.net

The crystal packing of 4-chloro-3-nitrobenzamide is stabilized by a network of intermolecular interactions. nih.govresearchgate.net N-H···O hydrogen bonds link the molecules, forming chains. nih.govresearchgate.net Additionally, C-H···O interactions are present. nih.govresearchgate.net The crystal structure is further stabilized by π-π stacking interactions between the benzene rings of adjacent molecules, with a centroid-centroid distance of 3.803(3) Å. nih.govresearchgate.net

For this compound, similar intermolecular interactions are anticipated. The N-H of the amide group can act as a hydrogen bond donor to the oxygen atom of a carbonyl or nitro group on an adjacent molecule. The aromatic C-H groups and the aliphatic C-H groups of the cyclopentyl ring can also participate in weaker C-H···O hydrogen bonds. The presence of the bulky cyclopentyl group might influence the crystal packing and potentially hinder or modify the π-π stacking interactions observed in 4-chloro-3-nitrobenzamide.

Table 5: Intermolecular Interactions in the Crystal Structure of 4-chloro-3-nitrobenzamide

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

| N-H···O Hydrogen Bond | N-H···O(carbonyl) | D···A ≈ 2.96 | ~177 |

| N-H···O Hydrogen Bond | N-H···O(nitro) | D···A ≈ 3.07 | ~155 |

| C-H···O Hydrogen Bond | C(aryl)-H···O(nitro) | D···A ≈ 3.33 | ~166 |

| π-π Stacking | Benzene ring···Benzene ring | Centroid-Centroid ≈ 3.80 | - |

Data is for the related compound 4-chloro-3-nitrobenzamide and serves as a reference. nih.govresearchgate.net

The crystal structure of 4-chloro-3-nitrobenzamide was solved and refined using established crystallographic software. nih.govresearchgate.net Data collection was performed on an Enraf-Nonius CAD-4 diffractometer. nih.govresearchgate.net The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. nih.govresearchgate.net The final R-factor for the refinement was 0.078. researchgate.net Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.govresearchgate.net These procedures are standard in the field of small-molecule crystallography and ensure the accuracy and reliability of the determined structure.

Computational Chemistry and Theoretical Investigations of 4 Chloro N Cyclopentyl 3 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies, electron density distribution, and reactivity. Despite its widespread application in characterizing substituted benzamides, specific DFT studies focused on 4-chloro-N-cyclopentyl-3-nitrobenzamide are not found in the current body of scientific literature. Such a study would typically involve optimizing the molecular geometry to find its most stable conformation and then calculating key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on published research.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Energy gap; indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior and interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for predicting the binding affinity and mode of action of a potential drug candidate with its protein target. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that would stabilize the ligand-receptor complex. To date, no specific molecular docking studies featuring this compound have been published.

Table 2: Potential Interaction Sites for Molecular Docking of this compound (Note: This table is based on the functional groups present in the molecule and is hypothetical in the absence of specific studies.)

| Functional Group | Potential Interaction |

|---|---|

| Amide (-CONH-) | Hydrogen bond donor (N-H) and acceptor (C=O) |

| Nitro Group (-NO2) | Hydrogen bond acceptor, electrostatic interactions |

| Chloro Group (-Cl) | Halogen bonding, hydrophobic interactions |

| Cyclopentyl Group | Hydrophobic interactions |

| Aromatic Ring | π-π stacking, hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. For this compound, MD simulations could reveal its conformational flexibility, the stability of different conformers in various solvent environments, and the dynamics of its interaction with a biological target over time. This information is crucial for a comprehensive understanding of its structure-activity relationship. Regrettably, there are no published MD simulation studies specifically investigating this compound.

Advanced Research Directions and Future Perspectives for 4 Chloro N Cyclopentyl 3 Nitrobenzamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzamides, a cornerstone of organic and medicinal chemistry, is undergoing a paradigm shift towards more sustainable and efficient practices. nih.govnih.gov Future research on 4-chloro-N-cyclopentyl-3-nitrobenzamide will likely focus on moving beyond traditional synthetic methods, which often involve stoichiometric activating agents and generate significant waste. nih.gov The exploration of novel synthetic pathways will be driven by the principles of green chemistry, aiming to reduce environmental impact while improving reaction efficiency.

Several promising areas for the sustainable synthesis of this compound and its analogs include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.govsioc-journal.cndiva-portal.orgrsc.orgresearchgate.net This approach could be employed for the construction of the amide bond or for the functionalization of the benzamide (B126) core. For instance, photocatalytic methods could facilitate the coupling of 4-chloro-3-nitrobenzoic acid with cyclopentylamine or enable late-stage C-H functionalization of the cyclopentyl ring or the aromatic system. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, better process control, and improved scalability. nih.govresearchgate.netvapourtec.comewadirect.comorganic-chemistry.org For the synthesis of nitroaromatic compounds, flow chemistry can mitigate the risks associated with highly exothermic nitration reactions. vapourtec.comewadirect.com A flow-based approach to the synthesis of this compound could involve the in-line nitration of a suitable precursor followed by amidation in a continuous manner, minimizing the handling of hazardous intermediates. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. nih.gov Biocatalytic methods, such as the use of lipases for amidation, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govchemrxiv.org Research into identifying or engineering enzymes that can efficiently catalyze the formation of the amide bond in this compound from its constituent carboxylic acid and amine would represent a significant step towards a truly sustainable synthetic route. nih.govchemrxiv.orgresearchgate.netchemrxiv.org Furthermore, biocatalytic reduction of the nitro group could provide a green pathway to the corresponding aniline derivative. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

| Methodology | Key Advantages | Potential Application for this compound Synthesis | References |

|---|---|---|---|

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, novel reactivity. | Amide bond formation, late-stage C-H functionalization. | nih.govsioc-journal.cndiva-portal.orgrsc.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for automation. | Safe nitration of the aromatic ring, continuous amidation process. | nih.govresearchgate.netvapourtec.comewadirect.comorganic-chemistry.org |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts, reduced waste. | Enzymatic amidation of 4-chloro-3-nitrobenzoic acid, stereoselective modifications, green reduction of the nitro group. | nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org |

Rational Design of New Derivatized Analogs for Specific Research Applications

The rational design of new molecules is a cornerstone of modern drug discovery and materials science. Starting from the core structure of this compound, the principles of medicinal chemistry and materials science can be applied to design novel derivatized analogs with tailored properties for specific research applications. This involves the systematic modification of different parts of the molecule to enhance desired activities or introduce new functionalities.

Key strategies for the rational design of new analogs include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of analogs with systematic structural modifications, researchers can establish clear structure-activity relationships. For instance, the electronic and steric properties of the substituents on the aromatic ring can be varied to probe their influence on a particular biological activity. The chloro and nitro groups, being electron-withdrawing, significantly influence the electronic properties of the aromatic ring and its potential interactions with biological targets. wikipedia.org

Bioisosteric Replacement: Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. ctppc.orguniroma1.itnih.gov For example, the cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to explore the impact on lipophilicity and binding affinity. nih.gov Similarly, the chloro or nitro groups could be replaced with other bioisosteric groups to modulate the electronic and steric properties of the molecule. ctppc.org

Target-Specific Design: If a specific biological target, such as a kinase or a receptor, is identified, computational methods like molecular docking can be used to design analogs that are predicted to have improved binding affinity and selectivity. The benzamide scaffold is a common feature in many biologically active compounds, and understanding its binding mode within a specific target can guide the design of more potent and selective derivatives. researchgate.net

| Molecular Moiety | Potential Modifications | Rationale for Modification | Potential Research Applications | References |

|---|---|---|---|---|

| Cyclopentyl Group | Replacement with other cycloalkyl groups (e.g., cyclopropyl, cyclohexyl), introduction of substituents on the ring, replacement with heterocyclic rings. | Modulate lipophilicity, explore steric requirements of binding pockets, introduce new interaction points. | Optimization of pharmacokinetic properties, improving binding affinity and selectivity for a biological target. | nih.govresearchgate.net |

| Chloro Group | Replacement with other halogens (F, Br, I), trifluoromethyl group, or other electron-withdrawing groups. | Fine-tune electronic properties, modulate metabolic stability. | Enhancing potency, altering metabolic pathways. | ctppc.orgnih.gov |

| Nitro Group | Reduction to an amino group, replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl), repositioning on the aromatic ring. | Introduce a point for further derivatization (amino group), alter electronic properties and hydrogen bonding capacity. | Creation of prodrugs, development of new chemical probes, altering target selectivity. | masterorganicchemistry.comacs.org |

Mechanistic Investigations of Complex Reactions involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and for the rational design of new chemical transformations. The interplay of the chloro, nitro, and amide functionalities on the aromatic ring presents a rich platform for mechanistic studies.

Future research in this area could focus on:

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing groups (chloro and nitro) ortho and para to each other makes the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.orgresearchgate.netyoutube.com Detailed mechanistic studies, including kinetic analysis and the identification of intermediates like the Meisenheimer complex, can provide valuable insights into the reactivity of the C-Cl bond. wikipedia.orgyoutube.com

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for further derivatization. masterorganicchemistry.comnih.gov Mechanistic studies can elucidate the stepwise reduction process and help in developing selective reduction methods that are compatible with other functional groups in the molecule. nih.govresearchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. semanticscholar.org Such studies can provide a deeper understanding of the electronic effects of the substituents and guide the design of new experiments. semanticscholar.org For instance, DFT calculations could be used to predict the most likely site of electrophilic or nucleophilic attack on the molecule. semanticscholar.org

Hydrolysis Mechanisms: The stability of the amide bond under various conditions is an important parameter. Mechanistic studies on the acid- or base-catalyzed hydrolysis of this compound can provide information on its stability and potential degradation pathways. rsc.org

High-Throughput Synthesis and Screening of Libraries of Related Compounds

To accelerate the discovery of new compounds with desired properties, high-throughput synthesis and screening techniques are indispensable. The core structure of this compound serves as an excellent starting point for the generation of a combinatorial library of related compounds.

Future directions in this area include:

Combinatorial Library Synthesis: By employing parallel synthesis techniques, a large number of analogs can be synthesized simultaneously. nih.govimperial.ac.ukijpsonline.comuniroma1.it This can be achieved by varying the amine component (using a variety of primary and secondary amines in place of cyclopentylamine) and by modifying the aromatic core. Solid-phase synthesis can also be utilized to facilitate the purification of the library members. ijpsonline.com

Automated Synthesis: The use of robotic systems can automate the synthesis of compound libraries, increasing efficiency and reproducibility. nih.gov Automated synthesizers can perform a series of reactions, purifications, and analyses with minimal human intervention.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, it can be screened against a variety of biological targets or for specific physicochemical properties using high-throughput screening assays. nih.govbmglabtech.comnih.govwikipedia.orgeurofinsdiscovery.com For example, the library could be screened for inhibitory activity against a panel of protein kinases, for antimicrobial activity, or for specific fluorescence properties. The results of the HTS campaign can then be used to identify "hit" compounds for further optimization. bmglabtech.com

| Approach | Description | Application to this compound | References |

|---|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a spatially separated manner. | Generation of a library of N-substituted-4-chloro-3-nitrobenzamides by reacting 4-chloro-3-nitrobenzoyl chloride with a diverse set of amines. | nih.govuniroma1.it |

| Split-and-Pool Synthesis | A method for generating large combinatorial libraries on solid support where beads are mixed and split at each step. | Creation of a large and diverse library of benzamide derivatives for one-bead-one-compound screening. | ijpsonline.com |

| High-Throughput Screening (HTS) | Automated testing of a large number of compounds for a specific biological or chemical activity. | Screening of the synthesized library against a panel of disease-relevant targets (e.g., enzymes, receptors) to identify bioactive compounds. | nih.govbmglabtech.comwikipedia.orgeurofinsdiscovery.com |

Q & A

Q. Table 1: Synthesis Conditions Comparison

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Acyl chloride prep | SOCl₂, reflux (5 h) | |

| Amide coupling | DCM, trimethylamine (1.5 eq) |

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX software ) resolves bond lengths (C-Cl: ~1.74 Å, C-NO₂: ~1.47 Å) and confirms molecular geometry .

- IR Spectroscopy : Stretching bands for NO₂ (~1520 cm⁻¹), amide C=O (~1680 cm⁻¹), and NH (~3300 cm⁻¹) .

Advanced: How can DFT calculations predict electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Molecular orbitals : HOMO-LUMO gap to assess reactivity. Nitro and chloro groups lower LUMO, enhancing electrophilicity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .

- Thermochemical data : Atomization energies (±2.4 kcal/mol accuracy) predict stability .

Application Example :

DFT analysis of similar benzamides shows nitro groups enhance binding to biological targets (e.g., enzymes) via charge transfer .

Advanced: What challenges arise in resolving structural ambiguities using X-ray crystallography for nitro-substituted benzamides?

Methodological Answer:

- Disorder in nitro groups : The NO₂ moiety may exhibit rotational disorder, requiring high-resolution data (<1.0 Å) for accurate refinement .

- Hydrogen positioning : NH protons in amides are geometrically constrained (N-H = 0.86 Å) but require neutron diffraction or DFT-optimized models for precise placement .

- Software tools : SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, N, O) .

Case Study :

For 4-chloro-3-nitrobenzamide, X-ray data (R factor = 0.038) resolved Cl and NO₂ orientations, confirming coplanarity with the benzene ring .

Basic: What are key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility :

- Polar aprotic solvents (DMSO, DMF) dissolve the compound well.

- Low solubility in water; recrystallize from methanol .

- Stability :

- Light-sensitive (store in amber vials at -20°C).

- Nitro groups may decompose under strong reducing agents.

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Methanol | ~15 | Recrystallization |

| DCM | ~50 | Reaction medium |

Advanced: How do chloro, nitro, and cyclopentyl substituents influence the compound’s biological interactions?

Methodological Answer:

- Nitro group : Enhances electron-withdrawing effects, increasing binding affinity to enzymes (e.g., nitroreductases) .

- Chloro group : Improves lipophilicity (logP ~2.5), aiding membrane permeability .

- Cyclopentyl group : Steric bulk may hinder rotation, stabilizing ligand-receptor complexes .

Case Study :

Analogous 3-nitrobenzamides exhibit antimicrobial activity via nitro group reduction to reactive intermediates .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- NMR chemical shifts : Compare experimental δ values with DFT-predicted shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .

- IR frequencies : Adjust DFT scaling factors (e.g., 0.961 for B3LYP) to match experimental bands .

Example :

For 4-chloro-3-nitrobenzamide, DFT-calculated NO₂ IR frequency (1515 cm⁻¹) aligns with experimental data (1520 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.